molecular formula C6H12O3 B1329833 3,3-Dimethoxybutan-2-one CAS No. 21983-72-2

3,3-Dimethoxybutan-2-one

Cat. No. B1329833
CAS RN: 21983-72-2
M. Wt: 132.16 g/mol
InChI Key: UFQBSPGKRRSATO-UHFFFAOYSA-N
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Description

3,3-Dimethoxybutan-2-one is a biacetyl monoketal . It may be used as a starting reagent in the synthesis of 6-acety1-l,2-dihydro-2-oxo-3-pyridinecarboxylic acid and in the preparation of 4,4-dimethoxy-3-oxo-1-phenyl-1-pentene .


Molecular Structure Analysis

The molecular formula of 3,3-Dimethoxybutan-2-one is C6H12O3 . It has an average mass of 132.158 Da and a monoisotopic mass of 132.078644 Da .


Chemical Reactions Analysis

3,3-Dimethoxybutan-2-one may be used as a starting reagent in the synthesis of 6-acety1-l,2-dihydro-2-oxo-3-pyridinecarboxylic acid. It may also be used in the preparation of 4,4-dimethoxy-3-oxo-1-phenyl-1-pentene .


Physical And Chemical Properties Analysis

3,3-Dimethoxybutan-2-one has a boiling point of 145-146 °C (lit.) and a density of 0.987 g/mL at 25 °C (lit.) . Its refractive index is n 20/D 1.407 (lit.) . It is a clear, colorless liquid .

Scientific Research Applications

Asymmetric Organic Synthesis

3,3-Dimethoxybutan-2-one and its derivatives are extensively employed in asymmetric organic synthesis. For instance, (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, a derivative of 3,3-Dimethoxybutan-2-one, is recognized for its versatile applications in this field. It serves as a crucial reagent in the asymmetric synthesis of organoboronates, especially used as a protecting group for boronic acids. This not only provides extraordinary stability to the structure but also facilitates access to various diastereo- and enantiomerically pure organoboron reagents and intermediates, making it a valuable asset in asymmetric synthesis (Hu & Shan, 2020) (Berg, Eichenauer, & Pietruszka, 2012).

Catalytic Reactions

The ketone form of 3,3-Dimethoxybutan-2-one, such as butanedione, is instrumental in catalytic reactions. For instance, it is employed in the multigram scale selective epoxidation of electron-rich alkenes using H2O2 under ambient conditions. The method boasts high turnover numbers (TON) and turnover frequencies (TOF), showcasing good to excellent selectivity and remarkable functional group tolerance. The central activity in these reactions is attributed to the formation of 3-hydroperoxy-3-hydroxybutan-2-one from butanedione and H2O2 in situ (Dong et al., 2012).

Bio-based Solvent Applications

3-Methoxybutan-2-one, another derivative, is emerging as a sustainable, bio-based alternative to traditional chlorinated solvents. It's produced via methylation of acetoin with dimethyl carbonate in a sustainable one-step process. This compound has demonstrated potential in substituting carcinogenic halogenated solvents in various applications, such as in Friedel–Crafts acylation and N-alkylations, owing to its negative mutagenicity test results and low peroxide forming potential (Jin et al., 2021).

Safety And Hazards

3,3-Dimethoxybutan-2-one is a flammable liquid and vapor . Its flash point is 113 °F . It should be stored in an inert atmosphere at room temperature .

properties

IUPAC Name

3,3-dimethoxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(7)6(2,8-3)9-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQBSPGKRRSATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176401
Record name 3,3-Dimethoxy-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethoxybutan-2-one

CAS RN

21983-72-2
Record name 3,3-Dimethoxy-2-butanone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dimethoxy-2-butanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Dimethoxy-2-butanone
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Record name 3,3-Dimethoxy-2-butanone
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Synthesis routes and methods

Procedure details

Advantageous starting materials of the formula II are also compounds in which X is 2 alkoxy groups. These can be obtained very advantageously, even industrially, by the electrochemical process described in EP 460 451 B1. Thus, for example, 3,3-dimethoxy-2-butanol, which is particularly suitable for the preparation of diacetyl, is obtained by this process from 2-butanone (methyl ethyl ketone) in a selectivity of 70% of theory (cf. Example 1A). From this, the novel process can be used to obtain 3,3-dimethoxy-2-butanone in yields above 90% (cf. Example 1B), which can be converted into diacetyl by alkaline or, preferably, acidic hydrolysis in a manner known per se in virtually quantitative yield. This is therefore a very advantageous overall process for the preparation of diacetyl from the readily available methyl ethyl ketone.
[Compound]
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formula II
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451 B1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
U Berens, D Leckel, SC Oepen - The Journal of Organic …, 1995 - ACS Publications
A simple access to a new class of CVsymmetric auxiliaries and ligands is based on the transacetalization of diethyl tartrate (1) with monoacetals of butane-2, 3-dione in the key step. …
Number of citations: 88 pubs.acs.org
EA Braude, CJ Timmons - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… Addition of isobutenyl-lithium to 3 : 3-dimethoxybutan-2-one furnished the ketal (XIII) which on mild acid hydrolysis gave 3-hydroxy-3 : 5-dimethylhex-4-en-2-one (VIII) . This Py-ethylenic …
Number of citations: 10 pubs.rsc.org
CT Eyles, P Sykes, JE Downes - Journal of the Chemical Society …, 1965 - pubs.rsc.org
IN view of the suggestion of Breslow 1 that thiamine initiates its catalytic role by attachment of a substrate, eg, Me* COCO, H, to the 2-position of its thiazolium nucleus, it is of some …
Number of citations: 2 pubs.rsc.org
M Konkol, H Schmidt, D Steinborn - Journal of Molecular Catalysis A …, 2007 - Elsevier
The 18-crown-6 (18C6) ether adduct of sodium hexachloroiridate [Na(18C6)] 2 [IrCl 6 ]·xH 2 O (1) was found to catalyze an addition of methanol to a variety of nonfunctionalized alkynes …
Number of citations: 15 www.sciencedirect.com
PR Clark, GD Williams, JF Hayes… - Angewandte Chemie …, 2020 - Wiley Online Library
A scalable metal‐, azide‐, and halogen‐free method for the synthesis of substituted 1,2,3‐triazoles has been developed. The reaction proceeds through a 3‐component coupling of α‐…
Number of citations: 22 onlinelibrary.wiley.com
YO Edilova, YS Kudyakova, MA Kiskin… - Journal of Fluorine …, 2022 - Elsevier
Fluorinated lithium β-diketonates bearing a methyl acetal group behave in the condensation reactions with hydrazines as trielectrophilic building blocks for the preparation of pyrazoles, …
Number of citations: 5 www.sciencedirect.com
KM Elattar, R Rabie, MM Hammouda - Monatshefte für Chemie-Chemical …, 2017 - Springer
The present review provides a study on the structural features, reactions, and synthetic methodologies of pyrido[1,2-a]pyrimidines. Thus, the synthetic procedures and organic reactions …
Number of citations: 35 link.springer.com
D Haag, HD Scharf - The Journal of Organic Chemistry, 1996 - ACS Publications
The asymmetric intramolecular [2 + 2] photocycloaddition of α,β-enoates was evaluated as a simple access to the novel C 2 -symmetric bisphosphanes 22 and 27 possessing a …
Number of citations: 53 pubs.acs.org
YO Edilova, EA Osipova, PA Slepukhin… - International Journal of …, 2023 - mdpi.com
A convenient approach to substituted pyrazoles and pyridazinones based on 1,2,4-triketones is presented. Chemo- and regiocontrol in condensations of t-Bu, Ph-, 2-thienyl-, and CO 2 …
Number of citations: 9 www.mdpi.com
B Szilágyi, A Egyed, I Mándity, T Nagy… - …, 2022 - thieme-connect.com
A safe and metal-free process using ethyl glycinate hydrochloride as the starting material has been developed for the preparation of ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a key …
Number of citations: 0 www.thieme-connect.com

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